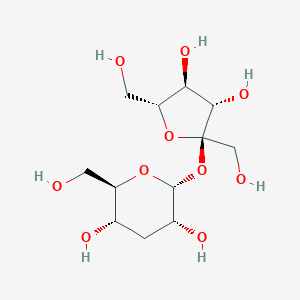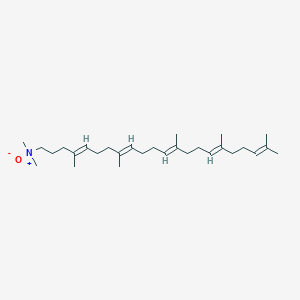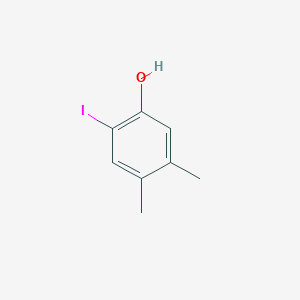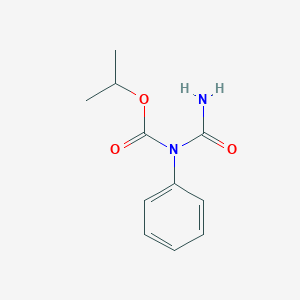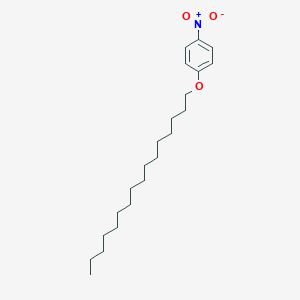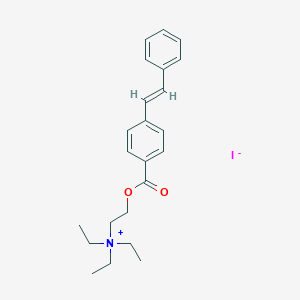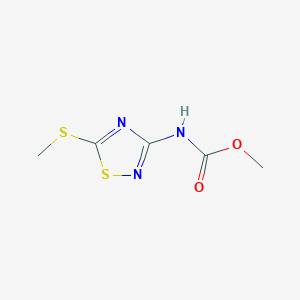![molecular formula C31H41F5O3S B010439 (5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol CAS No. 101908-22-9](/img/structure/B10439.png)
(5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
作用机制
The mechanism of action of (5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol is not fully understood. However, it is believed to interact with G protein-coupled receptors (GPCRs), which are involved in various physiological processes, including neurotransmission and hormone signaling. By modulating the activity of these receptors, this compound may have potential therapeutic applications.
生化和生理效应
Studies have shown that (5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol can modulate the activity of GPCRs, leading to changes in various physiological processes. For example, it has been shown to enhance the release of acetylcholine in the brain, which may have potential therapeutic applications for the treatment of Alzheimer's disease. It has also been shown to modulate the activity of serotonin receptors, which are involved in mood regulation and have potential implications for the treatment of depression.
实验室实验的优点和局限性
One advantage of using (5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol in lab experiments is its potential as a tool for studying GPCRs. By modulating the activity of these receptors, this compound may provide insights into the physiological processes they are involved in. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
未来方向
There are several future directions for the study of (5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol. One direction is to further investigate its potential as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease. Another direction is to explore its potential as a tool for studying GPCRs and other physiological processes. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
合成方法
The synthesis of (5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol involves a multi-step process. The starting material is 2-naphthol, which is converted to 2-naphthalenemethanol through a Grignard reaction. The resulting product is then subjected to a series of reactions, including protection of the hydroxyl group, alkylation, and deprotection, to yield the desired compound.
科学研究应用
(5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, this compound has been investigated for its potential as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease. In materials science, it has been studied for its potential use in the development of organic light-emitting diodes (OLEDs). In biochemistry, it has been investigated for its potential use as a tool for studying G protein-coupled receptors (GPCRs).
属性
CAS 编号 |
101908-22-9 |
|---|---|
产品名称 |
(5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol |
分子式 |
C31H41F5O3S |
分子量 |
588.7 g/mol |
IUPAC 名称 |
(5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol |
InChI |
InChI=1S/C31H41F5O3S/c1-29(24-11-13-25(37)14-12-24)19-17-23-22-26(38)15-16-27(23)28(29)10-7-5-3-2-4-6-8-20-40(39)21-9-18-30(32,33)31(34,35)36/h11-16,22,28,37-38H,2-10,17-21H2,1H3/t28-,29-,40?/m1/s1 |
InChI 键 |
FSMUFBPBKQSSHZ-UHFFFAOYSA-N |
手性 SMILES |
C[C@@]1(CCC2=C([C@H]1CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F)C=CC(=C2)O)C3=CC=C(C=C3)O |
SMILES |
CC1(CCC2=C(C1CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F)C=CC(=C2)O)C3=CC=C(C=C3)O |
规范 SMILES |
CC1(CCC2=C(C1CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F)C=CC(=C2)O)C3=CC=C(C=C3)O |
同义词 |
(1RS,2RS)-2-(4-hydroxyphenyl)-2-methyl-1-(9-(4,4,5,5,5-pentafluoropentyl)sulfinylnonyl)-1,2,3,4-tetrahydronaphth-6-ol ZM 189,154 ZM 189154 ZM-189154 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



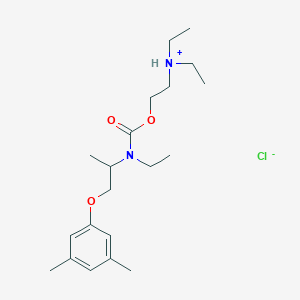
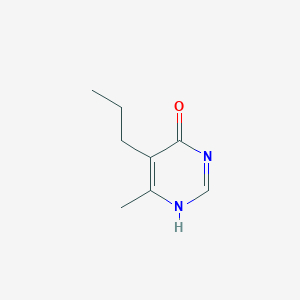
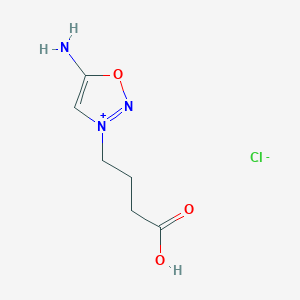
![1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide](/img/structure/B10371.png)
![Silanol, cyclohexylphenyl[2-(1-piperidinyl)ethyl]-](/img/structure/B10376.png)
![2-(2-benzylsulfanylethyl)-1-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B10377.png)
